molecular formula C9H7BrO2 B1644274 4-(2-Bromoacetyl)benzaldehyde

4-(2-Bromoacetyl)benzaldehyde

Cat. No. B1644274
M. Wt: 227.05 g/mol
InChI Key: NGRCWWOAGMFRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09387204B2

Procedure details

0.7 g (2.1 mM) 4-(2-Bromo-acetyl)-benzaldehyde and 2-aminothiazole (2 eq) are stirred in 15 ml DMF at 90° C. for 6 h. The DMF is evaporated and the residue suspended in ethyl acetate over night. The desired product is collected by filtration.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]1[S:15][CH:16]=[CH:17][N:18]=1>CN(C=O)C>[S:15]1[CH:16]=[CH:17][N:18]2[CH:2]=[C:3]([C:5]3[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=3)[N:13]=[C:14]12

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF is evaporated
WAIT
Type
WAIT
Details
the residue suspended in ethyl acetate over night
FILTRATION
Type
FILTRATION
Details
The desired product is collected by filtration

Outcomes

Product
Name
Type
Smiles
S1C=2N(C=C1)C=C(N2)C2=CC=C(C=O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.